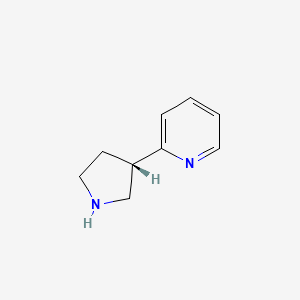

(S)-2-(Pyrrolidin-3-yl)pyridine

Description

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

2-[(3S)-pyrrolidin-3-yl]pyridine |

InChI |

InChI=1S/C9H12N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2/t8-/m0/s1 |

InChI Key |

STXABSODTGKUAK-QMMMGPOBSA-N |

Isomeric SMILES |

C1CNC[C@H]1C2=CC=CC=N2 |

Canonical SMILES |

C1CNCC1C2=CC=CC=N2 |

Origin of Product |

United States |

Derivatization Strategies and Structure Activity Relationship Sar Studies of S 2 Pyrrolidin 3 Yl Pyridine

Chemical Modification at the Pyridine (B92270) Nitrogen and Pyrrolidine (B122466) Nitrogen

Modification of the nitrogen atoms in both the pyridine and pyrrolidine rings of (S)-2-(pyrrolidin-3-yl)pyridine offers a direct approach to alter the molecule's electronic and steric properties.

The pyridine nitrogen is a key site for protonation and metal coordination. Its basicity can be modulated by introducing electron-donating or electron-withdrawing groups on the pyridine ring. Protonation of the pyridine nitrogen is a critical factor in the molecule's behavior in biological systems. For instance, in acidic environments, the pyridine nitrogen is likely to be protonated, which can influence its interaction with target receptors. reddit.com

The selective protection and deprotection of the pyrrolidine nitrogen are also crucial steps in multi-step syntheses of complex derivatives. Protecting groups like tert-butoxycarbonyl (Boc) are frequently employed to mask the reactivity of the pyrrolidine nitrogen while other parts of the molecule are being modified. nih.gov

Regioselective Substitution Patterns on the Pyrrolidine and Pyridine Rings

The introduction of substituents at specific positions on both the pyrrolidine and pyridine rings allows for a detailed exploration of the chemical space around the (S)-2-(pyrrolidin-3-yl)pyridine scaffold.

Pyrrolidine Ring Substitution: Functionalization of the pyrrolidine ring can introduce new stereocenters and points of interaction. Common strategies involve the substitution at the C4 and C5 positions of the pyrrolidine ring. These modifications can influence the ring's conformation and the spatial orientation of the pyridine ring. For instance, the introduction of a methyl group at the 2-position of a pyrrolidine ring in a related inhibitor led to a significant increase in potency, a phenomenon sometimes referred to as a "magic methyl" effect. acs.org

Pyridine Ring Substitution: Electrophilic aromatic substitution on the pyridine ring typically occurs at the 3- and 5-positions due to the electron-withdrawing nature of the nitrogen atom. quora.comyoutube.com However, by converting the pyridine to its N-oxide, direct arylation can be achieved with high selectivity at the 2-position. nih.gov This allows for the introduction of a wide range of aryl groups, significantly expanding the diversity of accessible derivatives. nih.gov The electronic properties of the substituents on the pyridine ring can dramatically alter the pKa of the pyridine nitrogen, thereby influencing its ability to act as a hydrogen bond acceptor or a ligand for metal ions. mdpi.com

Introduction of Additional Stereocenters or Chiral Auxiliaries into (S)-2-(Pyrrolidin-3-yl)pyridine Derivatives

The incorporation of additional stereogenic centers or the temporary attachment of chiral auxiliaries provides a powerful tool for controlling the three-dimensional structure of (S)-2-(pyrrolidin-3-yl)pyridine derivatives. wikipedia.org This is particularly important in the development of asymmetric catalysts and stereoselective drugs.

By introducing new stereocenters, diastereomeric pairs of compounds can be synthesized. The biological activity and catalytic performance of these diastereomers can vary significantly, providing valuable insights into the optimal stereochemistry for a given application. For example, in a series of pyrrolidine derivatives, the R enantiomers of acetamide (B32628) derivatives displayed a 5-10 fold greater affinity for muscarinic receptors compared to the corresponding S enantiomers. acs.org

Chiral auxiliaries can be temporarily attached to the (S)-2-(pyrrolidin-3-yl)pyridine scaffold to direct the stereochemical outcome of subsequent reactions. After the desired stereochemistry is established, the auxiliary can be removed. This strategy enables the synthesis of enantiomerically pure compounds that would be difficult to obtain otherwise. wikipedia.org

Rational Design Principles for (S)-2-(Pyrrolidin-3-yl)pyridine Analogs with Modulated Binding Affinity or Catalytic Efficiency

The design of novel (S)-2-(pyrrolidin-3-yl)pyridine analogs with enhanced properties is often guided by rational design principles, which integrate computational modeling with experimental synthesis and testing.

Structure-based drug design utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design ligands with high affinity and selectivity. By understanding the key interactions between (S)-2-(pyrrolidin-3-yl)pyridine and its target, modifications can be proposed to enhance these interactions. For example, introducing a hydrogen bond donor or acceptor at a specific position to complement a corresponding group on the target protein can lead to a significant increase in binding affinity.

In the context of catalysis, the electronic and steric properties of the (S)-2-(pyrrolidin-3-yl)pyridine ligand can be tuned to optimize the catalytic cycle. For instance, modifying the substituents on the pyridine ring can alter the Lewis basicity of the nitrogen atom, which can influence the rate and selectivity of a metal-catalyzed reaction.

Conformational Analysis of (S)-2-(Pyrrolidin-3-yl)pyridine Derivatives and their Impact on Interactions

The three-dimensional conformation of (S)-2-(pyrrolidin-3-yl)pyridine derivatives plays a crucial role in their biological activity and catalytic performance. The relative orientation of the pyridine and pyrrolidine rings, as well as the puckering of the pyrrolidine ring, can significantly impact how the molecule interacts with its environment.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are often used to predict the preferred conformations of these derivatives. These theoretical predictions can then be validated by experimental techniques like X-ray crystallography and NMR spectroscopy.

The conformational flexibility or rigidity of the molecule can also be a key determinant of its activity. In some cases, a rigid conformation that pre-organizes the molecule for binding to a target can be beneficial. In other cases, a degree of conformational flexibility may be required to allow for an induced-fit binding mechanism. For example, the limited rotation of an acetamido group in certain pyrrolidine derivatives was suggested to be responsible for the observed differences in affinity between enantiomers. acs.org

Theoretical Predictions and Experimental Validation of Structure-Reactivity Relationships in (S)-2-(Pyrrolidin-3-yl)pyridine Systems

The interplay between theoretical predictions and experimental validation is essential for developing a comprehensive understanding of the structure-reactivity relationships in (S)-2-(pyrrolidin-3-yl)pyridine systems.

Theoretical calculations can be used to predict a variety of properties, including pKa values, reaction barriers, and binding energies. These predictions can guide the design of new experiments and help to interpret experimental results. For instance, theoretical studies on substituted pyridines have been used to calculate their acidity constants (pKa), which show considerable agreement with experimental values. mdpi.com

Experimental studies, in turn, provide the crucial data needed to validate and refine theoretical models. By synthesizing and testing a series of rationally designed analogs, researchers can establish clear structure-activity relationships. For example, experimental screening of a library of pyrrolidine derivatives can identify compounds with high binding affinity, and this data can then be used to develop a predictive quantitative structure-activity relationship (QSAR) model.

The following table provides examples of how different derivatization strategies have been applied to the (S)-2-(pyrrolidin-3-yl)pyridine scaffold and the resulting impact on its properties.

| Modification | Position | Substituent | Observed Effect | Reference |

| N-Alkylation | Pyrrolidine Nitrogen | Methyl | Influences biological activity | wikipedia.org |

| N-Acylation | Pyrrolidine Nitrogen | Acetyl | Affects receptor binding affinity | acs.org |

| Ring Substitution | Pyrrolidine C2 | Methyl | Increased potency of an inhibitor | acs.org |

| Ring Substitution | Pyridine C2 | Aryl | Achieved via N-oxide intermediate | nih.gov |

| Ring Substitution | Pyridine C3/C5 | Various | Modulates pKa of pyridine nitrogen | mdpi.com |

Molecular Recognition and Mechanistic Investigations Involving S 2 Pyrrolidin 3 Yl Pyridine

Ligand Binding Studies with Defined Biological Macromolecules and Metal Centers

Comprehensive studies on the binding of (S)-2-(Pyrrolidin-3-yl)pyridine to specific biological macromolecules or metal centers have not been extensively reported. Such studies would be crucial to understanding its potential biological activity.

Elucidation of Binding Sites and Modes of Interaction

Future research would need to employ techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling to identify the specific binding sites and delineate the precise molecular interactions between (S)-2-(Pyrrolidin-3-yl)pyridine and its biological targets.

Kinetic and Thermodynamic Characterization of Binding Events

To understand the affinity and stability of the interaction, kinetic and thermodynamic parameters would need to be determined. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) would be instrumental in quantifying association and dissociation rate constants (k_on and k_off), equilibrium dissociation constants (K_D), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG).

Enzymatic Inhibition Mechanisms Facilitated by (S)-2-(Pyrrolidin-3-yl)pyridine (in vitro)

There is a lack of specific data on the enzymatic inhibition properties of (S)-2-(Pyrrolidin-3-yl)pyridine.

Reversible and Irreversible Inhibition Mechanisms

Future in vitro enzymatic assays would be necessary to determine if (S)-2-(Pyrrolidin-3-yl)pyridine acts as a reversible or irreversible inhibitor of any specific enzymes. These studies would involve measuring enzyme activity in the presence of varying concentrations of the compound and analyzing the data using models such as Michaelis-Menten kinetics to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Substrate Mimicry and Transition State Analog Design

The structural features of (S)-2-(Pyrrolidin-3-yl)pyridine, containing both a pyrrolidine (B122466) and a pyridine (B92270) ring, suggest it could potentially act as a mimic for endogenous substrates or as a scaffold for the design of transition state analogs. However, specific examples of this for (S)-2-(Pyrrolidin-3-yl)pyridine have not been documented.

Allosteric Modulation and Cooperative Binding Phenomena of (S)-2-(Pyrrolidin-3-yl)pyridine

There is no available information in the scientific literature to suggest that (S)-2-(Pyrrolidin-3-yl)pyridine is involved in allosteric modulation or cooperative binding phenomena. Investigations in this area would require complex experimental setups to detect and characterize such behaviors.

Receptor-Ligand Docking and Molecular Dynamics Simulations of (S)-2-(Pyrrolidin-3-yl)pyridine Interactions

Receptor-ligand docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding orientation and stability of a ligand within a receptor's binding site. For (S)-2-(Pyrrolidin-3-yl)pyridine and its analogues, these methods have been instrumental in understanding their interactions with nAChRs, particularly the α4β2 subtype, which is abundant in the human brain. nih.govnih.govnih.gov

Computational studies on a series of pyrrolidine-based ligands that are structurally similar to (S)-2-(Pyrrolidin-3-yl)pyridine have been conducted using cryo-electron microscopy (cryo-EM) structures of the human α4β2 and α3β4 nAChRs. nih.gov These studies provide a framework for understanding the likely binding mode of (S)-2-(Pyrrolidin-3-yl)pyridine. The binding of these ligands typically occurs at the interface between the α4 and β2 subunits.

Key interactions observed in the docking of related compounds to the α4β2 nAChR binding site include the placement of the pyrrolidine ring within an "aromatic box" formed by tryptophan and tyrosine residues. nih.gov The pyridine ring of the ligand is often involved in π-π stacking interactions with specific aromatic residues in the binding pocket, such as Phe119 on the β2 subunit. nih.gov The nitrogen atom of the pyrrolidine ring is also a critical feature, often forming a hydrogen bond with a key residue in the receptor.

MD simulations further refine the docked poses and provide insights into the dynamic stability of the ligand-receptor complex over time. These simulations can reveal the flexibility of the ligand and the receptor's binding site, as well as the persistence of key intermolecular interactions.

Table 1: Predicted Key Interactions of (S)-2-(Pyrrolidin-3-yl)pyridine at the α4β2 nAChR Binding Site

| Interacting Ligand Moiety | Receptor Residue/Component | Type of Interaction | Significance |

| Pyrrolidine Ring | Aromatic Box (Trp, Tyr residues) | van der Waals / Hydrophobic | Anchors the ligand in the binding pocket. |

| Pyridine Ring | β2-Phe119 | π-π Stacking | Contributes to binding affinity and selectivity. nih.gov |

| Pyrrolidine Nitrogen | Backbone Carbonyl of β2-Asn109 | Hydrogen Bond | A crucial interaction for agonist activity. nih.gov |

| Pyrrolidine Nitrogen | Backbone NH of β2-Leu121 | Hydrogen Bond | Further stabilizes the ligand in the binding pocket. nih.gov |

This table is a representation of likely interactions based on studies of structurally related compounds.

Investigation of Non-Covalent Interactions (Hydrogen Bonding, π-Stacking, Halogen Bonding) in (S)-2-(Pyrrolidin-3-yl)pyridine Complexes

The binding of (S)-2-(Pyrrolidin-3-yl)pyridine to its receptor target is governed by a combination of non-covalent interactions. These weak, yet collectively significant, forces determine the ligand's affinity and selectivity. The primary non-covalent interactions for this compound are hydrogen bonding and π-stacking. While halogen bonding is a significant non-covalent interaction, it is not directly applicable to (S)-2-(Pyrrolidin-3-yl)pyridine itself, but is relevant in the study of its halogenated analogues. mdpi.commdpi.com

Hydrogen Bonding:

Hydrogen bonds are crucial for the specific recognition of ligands by their receptors. In the context of (S)-2-(Pyrrolidin-3-yl)pyridine binding to the α4β2 nAChR, the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor. Computational studies on analogous compounds have identified key hydrogen bonding partners within the receptor's binding site. For instance, the pyrrolidine nitrogen can form a hydrogen bond with the backbone carbonyl of β2-Asn109 and the backbone NH of β2-Leu121. nih.gov These interactions are critical for stabilizing the ligand in a conformation conducive to receptor activation.

π-Stacking:

Table 2: Summary of Non-Covalent Interactions in (S)-2-(Pyrrolidin-3-yl)pyridine Complexes

| Type of Interaction | Description | Key Moieties Involved | Significance in Binding |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Pyrrolidine nitrogen and receptor residues (e.g., β2-Asn109, β2-Leu121). nih.gov | Provides specificity and contributes significantly to binding affinity. |

| π-π Stacking | A non-covalent interaction between aromatic rings. | Pyridine ring and aromatic receptor residues (e.g., β2-Phe119). nih.gov | Important for affinity and selectivity, particularly in the α4β2 nAChR. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The entire ligand molecule and the receptor binding pocket. | Contributes to the overall stability of the ligand-receptor complex. |

Applications of S 2 Pyrrolidin 3 Yl Pyridine in Asymmetric Catalysis and Advanced Chemical Systems

Chiral Ligand Design for Enantioselective Metal-Catalyzed Transformations

The nitrogen atoms in both the pyridine (B92270) and pyrrolidine (B122466) rings of (S)-2-(Pyrrolidin-3-yl)pyridine and its derivatives make it an effective bidentate ligand for coordinating with transition metals. This coordination places the chiral pyrrolidine ring in proximity to the metal's catalytic site, enabling the transfer of stereochemical information to the substrate during a reaction. The development of chiral pyridine-containing ligands has been a significant area of research in asymmetric catalysis. nih.govresearchgate.net The modular nature of these ligands allows for fine-tuning of steric and electronic properties to optimize reactivity and selectivity for specific transformations. nih.gov

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation is a powerful method for producing enantiomerically pure compounds, particularly saturated heterocycles which are common motifs in biologically active molecules. illinois.edu Derivatives of (S)-2-(Pyrrolidin-3-yl)pyridine have been incorporated into catalyst systems for the asymmetric hydrogenation and transfer hydrogenation of various substrates, including heteroarenes like pyridines and pyrroles.

Ruthenium and Rhodium complexes are frequently employed for these transformations. For instance, Ru-phosphine catalysts have been developed for the highly efficient and enantioselective hydrogenation of 2-pyridyl substituted pyridine-pyrroline substrates. nih.gov Detailed mechanistic studies of such systems have revealed that the addition of H₂ can be the rate-determining step, while the alkene insertion determines the enantioselectivity. nih.gov Similarly, Rhodium-catalyzed asymmetric hydrogenation of 2-pyridine ketones using chiral ligands like Binapine has achieved excellent enantioselectivities (up to 99% ee) under mild conditions, yielding valuable chiral 2-pyridine-aryl/alkyl alcohols. nih.gov

The asymmetric hydrogenation of pyridinium (B92312) salts is another important transformation, providing access to chiral piperidines. Iridium complexes with chiral ligands have been shown to effectively catalyze the hydrogenation of cyclic pyridinium salts, yielding products with high diastereoselectivity and good enantioselectivity. researchgate.net Furthermore, a two-step process involving partial hydrogenation of a pyridine derivative followed by a highly enantioselective homogeneous hydrogenation has been reported to produce optically active nipecotic acid derivatives with excellent enantiomeric excess (>99% ee). scite.ai

Table 1: Examples of Asymmetric Hydrogenation using Chiral Pyridine-Type Ligands

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [Rh(COD)Binapine]BF₄ | 2-Pyridine Ketones | Chiral 2-Pyridine Alcohols | Up to 99% | nih.gov |

| Ru-DTBM-segphos | Pyridine-Pyrroline Alkenes | Chiral Pyrrolidine Derivatives | High | nih.gov |

| Rh(NBD)(TangPhos)SbF₆ | Ethyl Nicotinate | Ethyl Nipecotate | >99% | scite.ai |

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Mannich, Heck, Suzuki)

The construction of carbon-carbon bonds in an enantioselective manner is fundamental to organic synthesis. Ligands derived from the (S)-2-(Pyrrolidin-3-yl)pyridine scaffold play a role in directing the stereochemical outcome of several key C-C bond-forming reactions.

Aldol and Mannich Reactions: While often driven by organocatalysts, metal-catalyzed variants of Aldol and Mannich reactions can benefit from chiral ligands. Pyrrolidine-based catalysts have been explored for Aldol reactions, for instance, between aldehydes and trimethylsilyl (B98337) enolates, where a Lewis base mechanism is proposed. researchgate.net The Mannich reaction, which involves the aminoalkylation of a carbon acid, is another area where pyrrolidine derivatives are utilized. The synthesis of 2-(acylmethylene)pyrrolidine derivatives can be achieved through an enamine-mediated Mannich reaction of cyclic N,O-acetals. rsc.org The mechanism often involves the formation of an iminium ion as a key intermediate. semanticscholar.org

Heck and Suzuki Reactions: The asymmetric reductive Heck reaction is a powerful tool for creating chiral centers. A rhodium-catalyzed asymmetric reductive Heck reaction between aryl boronic acids and a pyridine derivative has been developed to synthesize 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. organic-chemistry.orgnih.gov This methodology provides a valuable route to enantioenriched 3-piperidines, which are important structural motifs in pharmaceuticals. organic-chemistry.orgnih.gov Copper-catalyzed asymmetric conjugate additions of Grignard reagents to substrates like 4-pyridones and N-acylpyridinium salts also represent a key strategy for forming C-C bonds and synthesizing chiral N-containing heterocycles. rug.nl

Asymmetric Ring-Opening and Cycloaddition Reactions

(S)-2-(Pyrrolidin-3-yl)pyridine and its analogs are instrumental in catalytic asymmetric reactions that construct or modify cyclic systems.

Cycloaddition Reactions: The [3+2] cycloaddition of azomethine ylides is a direct method for synthesizing the pyrrolidine ring. researchgate.net Organocatalytic and metal-catalyzed versions of this reaction have been developed to produce chiral pyrrolidines with high stereoselectivity. researchgate.net For example, the 1,3-dipolar cycloaddition between azlactones and methyleneindolinones can provide spirooxindoles with high enantioselectivity. researchgate.net

Ring-Opening and Ring-Contraction Reactions: Novel synthetic strategies include the ring contraction of pyridines to afford pyrrolidine derivatives. A photo-promoted ring contraction of pyridines with silylborane yields a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serves as a versatile building block for various functionalized pyrrolidines. nih.gov Furthermore, Ni-catalyzed cascade reactions involving the cyclization of amides can lead to the formation of complex spirocyclic lactams, demonstrating the construction of multiple C-C bonds in a single step. acs.org

Other Enantioselective Functionalization and Derivatization Reactions

The versatility of ligands based on the (S)-2-(Pyrrolidin-3-yl)pyridine structure extends to a range of other enantioselective transformations.

Dearomatization Reactions: The asymmetric dearomatization of pyridines is a powerful strategy for the rapid synthesis of complex, chiral piperidine-containing structures. mdpi.com This can be achieved through various methods, including intramolecular allylic dearomatization and rhodium-catalyzed carbometalation with boronic acids, leading to enantioenriched tetrahydropyridines. mdpi.com

C-H Borylation: Iridium-catalyzed C-H borylation has been achieved with high enantioselectivity using chiral pyridine-derived N,B-bidentate ligands. nih.gov This reaction allows for the direct functionalization of C-H bonds, which is a highly sought-after transformation in organic synthesis.

Acylative Kinetic Resolution: C2-symmetric derivatives of 4-(pyrrolidino)pyridine have been synthesized and used as catalysts for the acylative kinetic resolution of racemic alcohols, such as 1-phenylethanol, demonstrating their utility in separating enantiomers. researchgate.net

Organocatalysis Utilizing (S)-2-(Pyrrolidin-3-yl)pyridine Derivatives

Organocatalysis, which uses small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. nih.gov Pyrrolidine-based structures, inspired by the natural amino acid proline, are among the most successful classes of organocatalysts. nih.govnih.gov Derivatives of (S)-2-(Pyrrolidin-3-yl)pyridine, which contain the core pyrrolidine motif, are employed in a variety of organocatalytic transformations.

These catalysts often operate through enamine or iminium ion intermediates. For example, prolinamide derivatives have been used to catalyze asymmetric Aldol reactions between ketones and isatins or perfluoroalkyl ketones, producing chiral tertiary alcohols in high yields and good enantioselectivities. nih.gov The stereochemical outcome of these reactions can be highly dependent on the structure of the catalyst, with different stereoisomers sometimes leading to opposite enantiomers of the product. mdpi.com The development of bifunctional catalysts, such as prolinamide-thioureas, which can activate both the nucleophile and the electrophile through hydrogen bonding, has proven effective for challenging reactions. nih.gov

Table 2: Applications of Pyrrolidine-Based Organocatalysts

| Catalyst Type | Reaction | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Prolinamides | Asymmetric Aldol Reaction | Isatins and Acetone | Additive-free conditions | nih.gov |

| Prolinamide-Thiourea | Asymmetric Aldol Reaction | Ketones and Perfluoroalkyl Ketones | Bifunctional activation | nih.gov |

Role of (S)-2-(Pyrrolidin-3-yl)pyridine in Enantioselective Sensing and Chiral Recognition Technologies

The ability to distinguish between enantiomers is critical in pharmaceutical science and materials chemistry. Chiral recognition systems often rely on the formation of diastereomeric complexes between a chiral host and a chiral guest molecule, which can be detected spectroscopically.

The defined three-dimensional structure of ligands like (S)-2-(Pyrrolidin-3-yl)pyridine makes them suitable components for constructing supramolecular structures and chiral sensors. The pyridine and pyrrolidine nitrogen atoms can act as binding sites for metal ions or as hydrogen bond donors/acceptors. The self-assembly of discrete, nanoscopic 3-D cages from chiral pyridine-based ligands and metal components has been demonstrated. nih.gov These cages possess a chiral internal environment that can potentially be used for the enantioselective recognition and separation of guest molecules. While specific applications of (S)-2-(Pyrrolidin-3-yl)pyridine itself in sensing are not extensively documented, its structural motifs are highly relevant to the design of new chiral selectors and sensors. The principles of molecular docking and host-guest chemistry suggest that its rigid, chiral framework could be exploited to create selective binding pockets for specific enantiomers. nih.gov

Immobilization Strategies for Heterogeneous Catalysis and Flow Chemistry Applications of (S)-2-(Pyrrolidin-3-yl)pyridine

The development of robust and recyclable catalytic systems is a cornerstone of sustainable chemistry. Immobilizing homogeneous catalysts onto solid supports offers significant advantages, including simplified product purification, catalyst recovery, and the potential for integration into continuous flow processes. Chiral ligands are often immobilized to leverage the high enantioselectivities of homogeneous catalysts in a heterogeneous setup.

For a molecule like (S)-2-(Pyrrolidin-3-yl)pyridine, several theoretical immobilization strategies could be envisioned. These might include:

Covalent Bonding to a Solid Support: The pyrrolidine or pyridine ring could be functionalized to allow for covalent attachment to common solid supports such as silica (B1680970), polystyrene, or other polymers. This would create a permanent linkage, preventing catalyst leaching.

Non-Covalent Immobilization: Techniques such as ion-exchange or adsorption onto a support material could be explored, although these methods often carry a higher risk of the catalyst detaching from the support during the reaction.

Once immobilized, such a catalyst would be a prime candidate for application in flow chemistry. A packed-bed reactor containing the immobilized (S)-2-(Pyrrolidin-3-yl)pyridine-based catalyst could enable continuous production of chiral molecules, offering precise control over reaction parameters and potentially higher throughput compared to batch processes.

However, a comprehensive search of existing literature yields no specific examples or research data on the successful immobilization of (S)-2-(Pyrrolidin-3-yl)pyridine for these purposes. Consequently, there are no available data tables of research findings to present.

Integration of (S)-2-(Pyrrolidin-3-yl)pyridine into Supramolecular Assemblies and Frameworks

The pyridine nitrogen and the secondary amine of the pyrrolidine ring in (S)-2-(Pyrrolidin-3-yl)pyridine make it a potential building block for the construction of complex supramolecular structures and coordination polymers, including metal-organic frameworks (MOFs). The chirality of the ligand could be used to induce asymmetry in the resulting framework, a highly sought-after feature for applications in enantioselective separations and catalysis.

The formation of these assemblies relies on the directional and predictable nature of coordination bonds between metal ions and organic ligands. The geometry and connectivity of the ligand are crucial in determining the final topology of the supramolecular structure. In principle, (S)-2-(Pyrrolidin-3-yl)pyridine could act as a bidentate or a monodentate ligand, bridging metal centers to form discrete cages, one-dimensional chains, two-dimensional layers, or three-dimensional frameworks.

Despite these theoretical possibilities, there is no specific research in the public domain that describes the synthesis and characterization of supramolecular assemblies or frameworks incorporating (S)-2-(Pyrrolidin-3-yl)pyridine as a ligand. Therefore, no data tables detailing the structural or functional properties of such materials can be provided.

Advanced Computational and Theoretical Studies of S 2 Pyrrolidin 3 Yl Pyridine

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Electronic Structure and Molecular Orbitals: The electronic structure of a molecule is described by its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. arabjchem.org For heterocyclic compounds like (S)-2-(Pyrrolidin-3-yl)pyridine, the HOMO is often localized on the electron-rich pyrrolidine (B122466) ring, while the LUMO may be centered on the electron-deficient pyridine (B92270) ring. nih.govlibretexts.org DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-31G*, can precisely compute these orbital energies. arabjchem.org

Charge Distribution: Analysis of the molecular electrostatic potential (MEP) map and Mulliken population analysis reveals the charge distribution across the molecule. nih.gov In (S)-2-(Pyrrolidin-3-yl)pyridine, the nitrogen atom of the pyridine ring is expected to be a region of negative potential (an electron-rich site), making it a likely site for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atom on the pyrrolidine's secondary amine would be a region of positive potential. researchgate.net This information is vital for predicting intermolecular interactions.

Table 1: Illustrative Quantum Chemical Properties Calculated for a Pyridine-Pyrrolidine System Calculated using DFT at the B3LYP/6-31G level. Values are representative examples based on similar heterocyclic systems.*

| Property | Calculated Value | Unit | Significance |

|---|---|---|---|

| HOMO Energy | -6.2 | eV | Electron-donating capability |

| LUMO Energy | -0.8 | eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.4 | eV | Chemical reactivity, stability |

Molecular Docking and Dynamics Simulations for Predicting and Analyzing Ligand-Target Interactions

Given the structural similarity of (S)-2-(Pyrrolidin-3-yl)pyridine to compounds with biological activity, molecular docking and molecular dynamics (MD) simulations are invaluable for exploring its potential as a ligand for protein targets.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. sci-hub.se For a ligand like (S)-2-(Pyrrolidin-3-yl)pyridine, potential targets could include nicotinic acetylcholine (B1216132) receptors or other enzymes where pyridine and pyrrolidine moieties are known to interact. The docking process places the ligand into the binding site of a protein and scores the different poses based on factors like electrostatic interactions and hydrogen bonding. nih.gov This can identify key amino acid residues that stabilize the ligand-protein complex. For example, the pyridine nitrogen might act as a hydrogen bond acceptor with residues like tyrosine or serine, while the pyrrolidine NH group could be a hydrogen bond donor to aspartate or glutamate (B1630785) residues. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time. mdpi.com An MD simulation calculates the forces between atoms and their subsequent motion, providing a view of the complex's dynamic behavior in a simulated physiological environment. mdpi.com These simulations can confirm if the key interactions identified in docking are maintained, reveal the role of water molecules in the binding site, and calculate the binding free energy, which provides a more accurate estimate of binding affinity than docking scores alone. nih.gov

Table 2: Example of Key Interactions for a Pyrrolidine-Pyridine Ligand from a Molecular Docking Study

| Interacting Residue | Interaction Type | Distance (Å) | Ligand Moiety Involved |

|---|---|---|---|

| ASP 158 | Hydrogen Bond | 2.8 | Pyrrolidine N-H |

| LYS 43 | Electrostatic | 3.5 | Pyridine Ring |

| ILE 19 | Hydrophobic | 3.9 | Pyrrolidine Ring |

Prediction and Interpretation of Spectroscopic Properties (NMR, IR, UV-Vis, ECD)

Computational methods can predict various spectroscopic properties, which aids in the interpretation of experimental data and structural confirmation.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov The predicted spectrum for (S)-2-(Pyrrolidin-3-yl)pyridine would show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the pyrrolidine ring. Comparing calculated shifts with experimental ones can help assign complex spectra and confirm the molecule's constitution. psu.edu

IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net For this compound, characteristic frequencies would include N-H stretching from the pyrrolidine, C-H stretching from both rings, and C=N/C=C stretching vibrations from the pyridine ring. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to absorption bands in a UV-Vis spectrum. researchgate.net The predicted spectrum would likely show π→π* transitions associated with the aromatic pyridine system.

Electronic Circular Dichroism (ECD): For a chiral molecule like (S)-2-(Pyrrolidin-3-yl)pyridine, ECD spectroscopy is particularly important. TD-DFT can simulate the ECD spectrum, and the sign of the calculated Cotton effects can be used to definitively assign the absolute stereochemistry (S or R) by matching the simulated spectrum to the experimental one. scm.com

Ab Initio and Density Functional Theory (DFT) Methods for Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those used to synthesize (S)-2-(Pyrrolidin-3-yl)pyridine.

By mapping the potential energy surface of a reaction, DFT and ab initio methods can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. acs.orgrsc.org For instance, in a potential synthesis involving a [3+2] cycloaddition to form the pyrrolidine ring, calculations can determine the activation energy barriers for different regio- and stereochemical pathways. nih.gov This allows chemists to understand why a particular isomer is formed preferentially. acs.org The analysis can also elucidate the role of catalysts by modeling how they interact with reactants to lower the activation energy of the rate-determining step. nih.gov

Cheminformatics Approaches for High-Throughput Virtual Screening and Analog Discovery

Cheminformatics utilizes computational techniques to analyze large chemical databases, making it a cornerstone of modern drug discovery.

Starting with (S)-2-(Pyrrolidin-3-yl)pyridine as a lead compound or fragment, cheminformatics tools can be used for high-throughput virtual screening (VS) of massive compound libraries. nih.gov In a typical VS workflow, compounds are first filtered based on physicochemical properties (like Lipinski's rule of five) and structural similarity to the query molecule. nih.gov The remaining compounds are then docked into a specific protein target, and the top-scoring hits are selected for further investigation. nih.gov This process can rapidly identify novel analogs with potentially improved binding affinity or other desirable properties, significantly accelerating the discovery of new bioactive molecules. nih.gov

Exploration of Conformational Energy Landscapes and Tautomerism of (S)-2-(Pyrrolidin-3-yl)pyridine

Tautomerism: Tautomerism is a key consideration in heterocyclic chemistry. researchgate.net While (S)-2-(Pyrrolidin-3-yl)pyridine is less prone to the common keto-enol or imine-enamine tautomerism seen in other systems, computational studies can investigate the relative stability of less obvious tautomers, such as those involving proton transfer between the two nitrogen atoms under different solvent conditions. researchgate.netrsc.org DFT calculations can quantify the energy differences between potential tautomers, predicting their equilibrium populations. nih.gov Although the depicted form is expected to be overwhelmingly dominant, such studies ensure a complete understanding of the molecule's chemical behavior.

Analytical and Spectroscopic Methodologies for Characterization of S 2 Pyrrolidin 3 Yl Pyridine

Chiral Separation Techniques for Enantiomeric Purity Assessment

The separation of enantiomers is paramount for the characterization of chiral compounds like (S)-2-(Pyrrolidin-3-yl)pyridine. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for this purpose. Macrocyclic antibiotics, such as eremomycin, have proven to be effective chiral selectors when bonded to a silica (B1680970) gel stationary phase. researchgate.net This type of CSP allows for the separation of enantiomers based on the differential interactions between the chiral analyte and the chiral selector. researchgate.net The development of quantitative structure-enantioselective retention relationship (QSERR) models can further aid in predicting the retention behavior and optimizing the separation of structurally similar chiral compounds. nih.gov These models often highlight the importance of descriptors like polar surface area and lowest unoccupied molecular orbital (LUMO) energy in the chiral recognition mechanism. nih.gov

Chiral gas chromatography (GC) and capillary electrophoresis (CE) also represent viable techniques for enantiomeric purity assessment, offering alternative separation mechanisms based on volatility and electrophoretic mobility in a chiral environment, respectively.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (S)-2-(Pyrrolidin-3-yl)pyridine. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. For instance, in related pyridine (B92270) derivatives, specific chemical shifts can be assigned to the protons on the pyridine and pyrrolidine (B122466) rings. chemicalbook.com

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms. These experiments help in the unambiguous assignment of all proton and carbon signals, which can be challenging for complex structures. rsc.org In paramagnetic complexes containing similar ligand structures, the analysis of paramagnetic chemical shifts through methods like the Evans technique can provide insights into the electronic structure and spin state of the molecule in solution. mdpi.com

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is critical for determining the exact mass of (S)-2-(Pyrrolidin-3-yl)pyridine, which in turn confirms its elemental composition. Techniques like electrospray ionization (ESI) are commonly used to generate molecular ions with minimal fragmentation. nepjol.info The observed mass-to-charge ratio (m/z) of the molecular ion, for example, [M+H]⁺, provides strong evidence for the compound's identity. nepjol.infouni.lu

Tandem mass spectrometry (MS/MS) is employed to further probe the molecular structure. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, specific structural features can be identified. For instance, the loss of a specific fragment can corroborate the proposed connectivity of the pyridine and pyrrolidine rings. nepjol.info

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state structure of chiral molecules like (S)-2-(Pyrrolidin-3-yl)pyridine. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, unequivocally establishing the (S)-configuration at the chiral center. tandfonline.comresearchgate.net

In studies of related compounds, X-ray crystallography has been used to confirm the connectivity and conformation of molecules containing both pyridine and pyrrolidine rings. tandfonline.comresearchgate.net It also reveals details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of (S)-2-(Pyrrolidin-3-yl)pyridine. FT-IR spectroscopy is particularly useful for identifying characteristic vibrational modes, such as N-H stretching and bending in the pyrrolidine ring, and C=N and C=C stretching vibrations within the pyridine ring. nepjol.info

Raman spectroscopy offers complementary information and can be particularly sensitive to the vibrations of the aromatic pyridine ring. pku.edu.cnmdpi.com Theoretical calculations, often using density functional theory (DFT), are frequently employed to simulate the vibrational spectra and aid in the assignment of experimental bands. tandfonline.compku.edu.cn These combined experimental and computational approaches allow for a detailed analysis of the molecule's vibrational landscape.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Chiroptical Properties

Circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful spectroscopic techniques for investigating the chiroptical properties of (S)-2-(Pyrrolidin-3-yl)pyridine, which arise from its chirality. CD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is unique to a specific enantiomer and can be used to confirm its absolute configuration by comparison with theoretical calculations or spectra of related compounds with known stereochemistry.

ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. The ORD spectrum, specifically the sign and magnitude of the optical rotation at a specific wavelength (e.g., the sodium D-line), is a characteristic property of a chiral molecule and serves as a measure of its enantiomeric purity.

Future Research Directions and Emerging Paradigms for S 2 Pyrrolidin 3 Yl Pyridine

Exploration of Novel and Sustainable Synthetic Pathways for (S)-2-(Pyrrolidin-3-yl)pyridine

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. Future research will likely focus on moving beyond traditional multi-step syntheses towards more sustainable methodologies for producing (S)-2-(pyrrolidin-3-yl)pyridine.

Key areas of exploration include:

Biocatalysis : The use of enzymes to perform stereoselective transformations offers a green alternative to conventional chemical methods. Research into biocatalytic approaches, such as the use of laccase from Myceliophthora thermophila for synthesizing functionalized pyrrolidine-2,3-diones, highlights the potential for enzymatic reactions to create complex chiral structures under mild conditions. nih.govrsc.org Future work could identify specific enzymes capable of constructing the (S)-2-(pyrrolidin-3-yl)pyridine core or its precursors with high fidelity.

Continuous Flow Chemistry : Flow chemistry presents significant advantages in terms of safety, scalability, and reaction control. A highly diastereoselective continuous flow protocol has been successfully used to establish an α-chiral pyrrolidine (B122466) library, achieving high yields and superior diastereocontrol within minutes. rsc.org Applying this technology to the synthesis of (S)-2-(pyrrolidin-3-yl)pyridine could enable rapid, cost-efficient, and scalable production, facilitating its broader application in industrial settings. rsc.org

Ring Contraction Strategies : An innovative approach involves the skeletal editing of abundant feedstocks. A recently developed photo-promoted ring contraction of pyridines using silylborane provides access to functionalized pyrrolidine derivatives. nih.gov Adapting such skeletal editing strategies could provide a novel and atom-economical pathway to the pyrrolidine core from readily available pyridine (B92270) starting materials. nih.gov

Reductive Amination of Bio-based Feedstocks : Leveraging biorenewable resources is central to sustainable synthesis. Reductive amination of levulinic acid, a biomass-derived platform chemical, has been shown to produce pyrrolidone derivatives. researchgate.net Research into similar pathways starting from bio-based dicarbonyl compounds could lead to green synthetic routes for pyrrolidine heterocycles.

Development of Highly Enantioselective and Stereospecific Catalytic Systems Incorporating (S)-2-(Pyrrolidin-3-yl)pyridine

The inherent chirality and bidentate nature of (S)-2-(pyrrolidin-3-yl)pyridine make it an attractive ligand for asymmetric catalysis. While proline and its derivatives have been extensively studied, the unique stereoelectronic properties of this 3-substituted pyrrolidine offer new opportunities for catalyst design. nih.gov

Future developments will concentrate on:

Novel Metal Complexes : Exploring the coordination of (S)-2-(pyrrolidin-3-yl)pyridine with a wider range of transition metals beyond palladium and rhodium could unlock new catalytic activities. Chiral pyridine-derived ligands are instrumental in a variety of transformations, and tailoring the metal-ligand combination is key to achieving high efficiency and selectivity. numberanalytics.comsigmaaldrich.comnih.gov

Organocatalysis : Pyrrolidine-based structures are privileged scaffolds in organocatalysis. mdpi.comnih.gov Research will focus on employing (S)-2-(pyrrolidin-3-yl)pyridine and its derivatives as organocatalysts in reactions such as Michael additions, aldol (B89426) reactions, and cycloadditions, where similar structures have demonstrated the ability to achieve excellent yields and enantioselectivities (up to >99% ee). rsc.org

Gold-Catalyzed Reactions : A new generation of chiral gold(I) catalysts, featuring C2-chiral pyrrolidines attached to phosphine (B1218219) ligands, has been effective in challenging intramolecular cycloadditions. nih.gov Incorporating the (S)-2-(pyrrolidin-3-yl)pyridine motif into such gold complexes could lead to novel catalysts for atom-economical transformations involving alkynes and alkenes. nih.gov

The table below summarizes the performance of related chiral pyrrolidine-pyridine type ligands in various asymmetric catalytic reactions, indicating the potential for systems based on (S)-2-(pyrrolidin-3-yl)pyridine.

| Catalytic Reaction | Ligand Type | Metal | Enantiomeric Excess (ee) | Reference |

| Allylic Substitution | 6-Substituted 2-pyrrolidinopyridines | Palladium | Up to 84% | researchgate.net |

| Michael Addition | cis-2,5-disubstituted pyrrolidines | Organocatalyst | Up to >99% | rsc.org |

| Reductive Heck Reaction | (S)-Segphos | Rhodium | High enantioselectivity | organic-chemistry.org |

| Intramolecular [4+2] Cycloaddition | Chiral pyrrolidine-phosphine | Gold(I) | Up to 94:6 er | nih.gov |

Integration of (S)-2-(Pyrrolidin-3-yl)pyridine into Advanced Functional Materials and Nanostructures

The unique structural and electronic properties of (S)-2-(pyrrolidin-3-yl)pyridine make it a candidate for incorporation into advanced materials, where its chirality and coordinating ability can impart specific functions.

Emerging research areas include:

Metal-Organic Frameworks (MOFs) : The pyridine and pyrrolidine moieties are excellent coordinating groups for constructing MOFs. The introduction of a specific quantity of pyridine has been shown to induce structural reconfiguration in MOFs, transforming a 3D structure into an ultrathin 2D material with enhanced catalytic sites for reactions like oxygen evolution. rsc.org Using chiral (S)-2-(pyrrolidin-3-yl)pyridine as a linker could lead to the development of chiral MOFs for enantioselective separations, sensing, or asymmetric catalysis.

Organic Semiconductors : Pyridine-dicarbonitrile fragments have been successfully used to create electron-transporting organic semiconductors with applications in light-emitting diodes (OLEDs) and photocatalysis. beilstein-journals.org Integrating the (S)-2-(pyrrolidin-3-yl)pyridine scaffold into larger π-conjugated systems could produce novel chiral semiconducting materials with unique optoelectronic properties.

Functional Polymers : Chiral silazanes, which can be synthesized using catalytic methods, are valuable precursors for Si-N-based ceramic materials. organic-chemistry.org Similarly, (S)-2-(pyrrolidin-3-yl)pyridine could be polymerized or grafted onto polymer backbones to create chiral stationary phases for chromatography or functional polymers with specific recognition capabilities.

Theoretical Prediction and Experimental Validation of Unexplored Applications for (S)-2-(Pyrrolidin-3-yl)pyridine

Computational chemistry is a powerful tool for accelerating discovery by predicting the properties and functions of new molecules and materials.

Future efforts will leverage:

Density Functional Theory (DFT) : DFT calculations can provide deep insights into the electronic structure, reaction mechanisms, and chiral recognition capabilities of catalysts incorporating (S)-2-(pyrrolidin-3-yl)pyridine. Such studies have been used to analyze the chiral binding pockets of gold(I) catalysts, revealing that non-covalent interactions direct enantioselective folding, which can then be used to predict experimental outcomes. nih.gov Similar computational analysis can guide the rational design of new catalytic systems. acs.org

Quantitative Structure-Activity Relationship (QSAR) : For medicinal chemistry applications, 2D/3D-QSAR models can be developed to predict the biological activity of derivatives of (S)-2-(pyrrolidin-3-yl)pyridine. scispace.com For example, QSAR models have been used to design novel inhibitors of the MDM2-p53 interaction based on a spiro-pyrrolidine scaffold. scispace.com This approach can identify promising candidates for synthesis and experimental testing.

Molecular Docking and Dynamics : In drug discovery, molecular docking can predict the binding modes of (S)-2-(pyrrolidin-3-yl)pyridine derivatives with protein targets. nih.gov These predictions, combined with molecular dynamics simulations, can help elucidate the mechanism of action and guide the optimization of ligand-protein interactions for enhanced potency and selectivity. scispace.com

Design of Next-Generation (S)-2-(Pyrrolidin-3-yl)pyridine Ligands with Tailored Specificity and Activity

The modification of the (S)-2-(pyrrolidin-3-yl)pyridine scaffold is a key strategy for fine-tuning its properties for specific applications in catalysis and medicine. The extensive modification of pyrrolidine-derived organocatalysts has been a major focus, aiming to optimize efficiency and selectivity. nih.gov

Strategies for ligand evolution include:

Substitution on the Pyrrolidine Ring : Introducing substituents on the pyrrolidine ring can modulate the steric environment and conformational flexibility of the ligand. For example, the synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has led to highly effective catalysts for Michael additions. rsc.org

Fused-Ring Frameworks : A rational design approach involves creating rigid, fused-ring systems to minimize local steric hindrance while allowing for tuning of the peripheral environment through remote substituents. nih.gov This "double-layer control" concept has been successfully applied to new chiral pyridine units, securing both high reactivity and stereoselectivity in various transition-metal-catalyzed reactions. nih.gov

The table below presents examples of how modifying the core pyrrolidine-pyridine structure can impact its application.

| Modification Strategy | Resulting Compound Class | Targeted Application | Potential Advantage | Reference |

| Add substituents to pyrrolidine | (2R)-2-methylpyrrolidin-1-yl derivatives | LRRK2 Kinase Inhibitors | Significant potency increase over enantiomer | acs.org |

| Add functional groups to pyridine | 6-hydroxyalkyl-2-pyrrolidinopyridines | Asymmetric Allylation | Control over product configuration | researchgate.net |

| Create rigid, fused frameworks | Fused [6-5-3] spirocyclic pyridine | Ni-catalyzed Cross-Coupling | High reactivity and stereoselectivity | nih.gov |

| Conjugate with other functional groups | N-prolyl sulfinamides | Asymmetric Aldol Reaction | Enhanced stereocontrol from second stereocenter | nih.gov |

Application of Automation and High-Throughput Screening Methodologies in (S)-2-(Pyrrolidin-3-yl)pyridine Research

The integration of automation and high-throughput screening (HTS) is set to revolutionize the pace of discovery in chemistry. These technologies can be applied to both the synthesis and evaluation of (S)-2-(pyrrolidin-3-yl)pyridine and its derivatives.

Key applications include:

Automated Synthesis : Robotic platforms can perform complex organic syntheses, enabling the rapid creation of libraries of (S)-2-(pyrrolidin-3-yl)pyridine derivatives with diverse substituents. nih.govchemspeed.com This allows for a systematic exploration of the chemical space around the core scaffold, which is crucial for hit-to-lead optimization in drug discovery or for building catalyst libraries. chemspeed.com

High-Throughput Reaction Screening : Once a library of ligands is synthesized, HTS can be used to quickly screen them against various catalytic reactions or biological targets. This dramatically accelerates the identification of optimal catalysts and reaction conditions. chiralpedia.com

AI and Machine Learning Integration : The large datasets generated from HTS can be used to train artificial intelligence (AI) and machine learning (ML) models. These models can then predict the performance of new, unsynthesized catalysts or drug candidates, guiding future research efforts toward the most promising areas. numberanalytics.comchiralpedia.com The combination of AI, computational chemistry, and automated labs has the potential to discover entirely new classes of chiral catalysts with unprecedented efficiency. chiralpedia.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.